molecular formula C19H22BrNO6 B11221900 Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221900
M. Wt: 440.3 g/mol
InChI Key: JSDXWBVLEZUESY-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy and methoxy groups, and a dihydropyridine ring.

Preparation Methods

The synthesis of Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-bromo-5-ethoxy-4-methoxyphenyl precursor, followed by its reaction with appropriate reagents to form the dihydropyridine ring. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, which can affect the flow of calcium ions in cells. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The bromine, ethoxy, and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.

Properties

Molecular Formula

C19H22BrNO6

Molecular Weight

440.3 g/mol

IUPAC Name

dimethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22BrNO6/c1-6-27-15-8-11(7-14(20)17(15)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3

InChI Key

JSDXWBVLEZUESY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)Br)OC

Origin of Product

United States

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